molecular formula C10H14O4 B14373705 Dimethyl 5,5-dimethylhex-2-ynedioate CAS No. 90171-34-9

Dimethyl 5,5-dimethylhex-2-ynedioate

Cat. No.: B14373705
CAS No.: 90171-34-9
M. Wt: 198.22 g/mol
InChI Key: FZWGUNVXZYEVQS-UHFFFAOYSA-N
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Description

Dimethyl 5,5-dimethylhex-2-ynedioate is a diester derivative of 5,5-dimethylhex-2-ynedioic acid. Its molecular formula is C₁₀H₁₄O₄, with a molecular weight of 198.21 g/mol (calculated). The compound features an alkyne group (C≡C) at the 2-position and two methyl substituents at the 5-position of the hexanedioate backbone. The ester functional groups (-COOCH₃) enhance its volatility and reduce polarity compared to the parent diacid .

Synthesis: While direct synthesis details are unavailable in the provided evidence, analogous esters are typically prepared via acid-catalyzed esterification of the corresponding diacid (e.g., 5,5-dimethylhex-2-ynedioic acid) with methanol. The parent acid (CAS 98558-36-2) has a molecular weight of 140.18 g/mol and is documented for storage at low temperatures, though its boiling point remains unspecified .

Properties

CAS No.

90171-34-9

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl 5,5-dimethylhex-2-ynedioate

InChI

InChI=1S/C10H14O4/c1-10(2,9(12)14-4)7-5-6-8(11)13-3/h7H2,1-4H3

InChI Key

FZWGUNVXZYEVQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC#CC(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5,5-dimethylhex-2-ynedioate can be synthesized through various methods. One common synthetic route involves the esterification of 5,5-dimethylhex-2-ynedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5-dimethylhex-2-ynedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5,5-dimethylhex-2-ynedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 5,5-dimethylhex-2-ynedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The triple bond in the compound makes it a reactive intermediate in cycloaddition reactions, such as the Diels-Alder reaction .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural and Physical Properties Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Dimethyl 5,5-dimethylhex-2-ynedioate C₁₀H₁₄O₄ 198.21 Alkyne, Ester Linear chain, high reactivity at alkyne
5,5-Dimethylhex-2-ynoic acid C₈H₁₂O₂ 140.18 Alkyne, Carboxylic acid Higher polarity, acidic protons
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate C₁₃H₁₄O₇ 282.78 Dioxolane ring, Ester, Phenol Rigid cyclic structure, antimicrobial activity

Key Observations :

  • Alkyne vs.
  • Ester vs. Carboxylic Acid : The esterification of 5,5-dimethylhex-2-ynedioic acid reduces water solubility but increases volatility, making the diester more suitable for organic solvent-based reactions .
Table 2: Antimicrobial Activity of Dioxolane Esters (from )
Compound MIC Range (µg/mL) Target Microorganisms
Dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 4.8–5000 S. aureus, E. coli, C. albicans

Comparison :

  • The dioxolane derivatives exhibit broad-spectrum antimicrobial activity, with MIC values as low as 4.8 µg/mL against pathogens like S. aureus and C. albicans . In contrast, this compound’s biological activity remains uncharacterized in the provided evidence. The phenolic and dioxolane groups in compound 7 may contribute to membrane disruption or enzyme inhibition, mechanisms less likely in the alkyne-containing diester.

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